molecular formula C13H20O2Si B054319 3-(t-Butyldimethylsilyloxy)benzaldehyde CAS No. 96013-95-5

3-(t-Butyldimethylsilyloxy)benzaldehyde

Cat. No. B054319
CAS RN: 96013-95-5
M. Wt: 236.38 g/mol
InChI Key: AAEJMRFPMLLTIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(t-Butyldimethylsilyloxy)benzaldehyde often involves reactions that introduce the t-butyldimethylsilyloxy group into the molecule. For example, the synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate describes a method that could be applied to or parallel the synthesis of our compound of interest. These reactions have been explored for their efficiency and stereoselectivity, showcasing the importance of the t-butyldimethylsilyloxy group in organic synthesis (Angle & Belanger, 2004).

Molecular Structure Analysis

The molecular structure of 3-(t-Butyldimethylsilyloxy)benzaldehyde and related compounds can be studied through various spectroscopic methods and sometimes through X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and the electronic structure, which are crucial for understanding the reactivity and properties of the compound. Studies on related compounds, such as those involving the selective deprotection of benzaldehyde diethyl acetals, provide insights into the structural aspects of similar molecules (Ishida et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-(t-Butyldimethylsilyloxy)benzaldehyde are varied and can be tailored to achieve specific products. For instance, palladium-catalyzed coupling reactions have been used to create (3,4-dihydroxyalkenyl)benzaldehydes, a reaction that highlights the compound's versatility in forming carbon-carbon bonds and its utility in synthesizing complex molecules (Nokami et al., 1998).

Scientific Research Applications

  • Synthesis of Benzaldehyde Derivatives : Benzaldehyde is an essential intermediate in various industries, including cosmetics, food, and pharmaceuticals. 3-(t-Butyldimethylsilyloxy)benzaldehyde can be employed in the synthesis of benzaldehyde derivatives, enhancing the oxidative properties of catalysts like mesoporous Ti-SBA-15 for benzyl alcohol oxidation to benzaldehyde (Sharma, Soni, & Dalai, 2012).

  • Catalysis in Organic Reactions : The compound is used in palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes, crucial for the synthesis of lipoxin analogues (Nokami et al., 1998).

  • Enhancement of Catalytic Properties : The compound has been used to modify catalysts like NiFe2O4 nanoparticles, which act as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The modification enhances the catalyst's efficiency and reusability (Iraqui, Kashyap, & Rashid, 2020).

  • Bioproduction of Benzaldehyde : 3-(t-Butyldimethylsilyloxy)benzaldehyde can be involved in the bioproduction processes of benzaldehyde, a valuable compound in the flavor industry. This involves the use of Pichia pastoris, a methylotrophic yeast, in a two-phase partitioning bioreactor to enhance the production of benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).

  • Facile Synthesis of Other Compounds : The compound is used in the facile synthesis of α-bromo-α-silyl ketones and α-bromoacylsilanes from tert-butyldimethylsilyldibromomethane and carbonyl compounds, illustrating its role in creating various organic compounds (Shinokubo, Oshima, & Utimoto, 1996).

Safety And Hazards

3-(t-Butyldimethylsilyloxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEJMRFPMLLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458768
Record name 3-(t-Butyldimethylsilyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(t-Butyldimethylsilyloxy)benzaldehyde

CAS RN

96013-95-5
Record name 3-(t-Butyldimethylsilyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (5.0 g, 40.9 mmol) was dissolved in acetonitrile (10.0 mL). Subsequently, potassium carbonate (11.3 g, 81.9 mmol), and then tert-butyldimethylchlorosilane (7.4 g, 49.1 mmol) were added thereto, and the resultant mixture was stirred at room temperature. After completion of reaction, ethyl acetate was added thereto, followed by washing sequentially with water and brine, and drying over anhydrous sodium sulfate. The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (n-hexane/ethyl acetate=20/1), whereby the target compound was obtained (9.1 g, 94%).
Quantity
5 g
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reactant
Reaction Step One
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10 mL
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11.3 g
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reactant
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7.4 g
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reactant
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resultant mixture
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Synthesis routes and methods II

Procedure details

t-Butyldimethylchlorosilane (26.01 g; 172.56 mmol) was added to a solution of 3-hydroxybenzaldehyde (20.7 g; 164.35 mmol) and imidazole (27.97 g; 410.9 mmol) in CHCl3 (300 mL) at 0° C. via a funnel. The reaction was stirred under N2 overnight while it warmed to room temperature. The reaction mixture was washed by water (100 mL×3) and brine (100 mL×1), dried over Na2SO4 and concentrated to give crude product (29.56 g), which was purified by column chromatography eluted by (i) pentane and (ii) 3% EtOAc in pentane to give 3-(t-butyl-dimethyl-silanyloxy)-benzaldehyde (21 g; 54%). 1H NMR (300 MHz, CDCl3) δ 9.93 (s, 1H), 7.45 (d, 1H, J=7.5 Hz), 7.38 (dd, 1H, J=7.5, 7.5 Hz), 7.31 (d, 1H, J=1.0 Hz), 7.09 (1H, dd, J=7.5, 1.0 Hz), 0.98 (s, 9H), 0.20 (s, 6H).
Quantity
26.01 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
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27.97 g
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reactant
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxybenzaldehyde (5.14 g, 42.1 mmol) was added to a suspension of tert-butyl-dimethyl-silyl chloride (6.7 g, 44.4 mmol) and imidazole (3.03 g, 44.5 mmol) in dichloromethane (100 ml) under an atmosphere of nitrogen at room temperature. The reaction mixture was stirred at room temperature for 18 hours, and the mixture washed sequentially with 1 M hydrochloric acid (2-fold 50 ml) followed by a saturated aqueous solution of sodium hydrogen carbonate (50 ml). The organic phase was separated, dried over anhydrous magnesium sulphate and the solvent removed in vacuo. The residual yellow oil was passed through a plug of silica gel eluting with 1:1, by volume, dichloromethane:pentane giving 3-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde (9.2 g) as a golden yellow oil.
Quantity
5.14 g
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reactant
Reaction Step One
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6.7 g
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reactant
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3.03 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

t-Butyldimethylchlorosilane (26.01 g; 172.56 mmol) was added to a solution of 3-hydroxybenzaldehyde (20.7 g; 164.35 mmol) and imidazole (27.97 g; 410.9 mmol) in chloroform (300 mL) under nitrogen at 0° C. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was washed with water (100 mL×3) and brine (100 mL), dried over anhydrous sodium sulfate and concentrated to give crude product (29.56 g), which was purified by column chromatography on silica gel eluting with (i) pentane and (ii) 3% ethyl acetate in pentane to give 3-(t-butyl-dimethylsilanyloxy)benzaldehyde (21.0 g; 54%). 1H NMR (300 MHz, CDCl3) δ 9.93 (s, 1H), 7.45 (d, 1H, J=7.5 Hz), 7.38 (dd, 1H, J=7.5, 7.5 Hz), 7.31 (d, 1H, J=1.0 Hz), 7.09 (1H, dd, J=7.5, 1.0 Hz), 0.98 (s, 9H), 0.20 (s, 6H).
Quantity
26.01 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
27.97 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

tert-butyldimethylsilyl chloride (3.7 g, 1.5 eq) was added portionwise to a solution of 3-hydroxybenzaldehyde (2.0 g, 16 mmol), triethylamine (3.4 mL, 1.5 eq) and dimethylaminopyridine (50 mg, 0.025 eq) in DCM (100 mL). After stirring for 2 h at rt, water was added. The aqueous phase was extracted with DCM, the combined organic phases dried over sodium sulfate and concentrated in vacuo to afford 3-((tert-butyldimethylsilyl)oxy)benzaldehyde (3.6 g, 16 mmol, 100%).
Quantity
3.7 g
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reactant
Reaction Step One
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2 g
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reactant
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3.4 mL
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reactant
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100 mL
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50 mg
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catalyst
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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